Decylsuccinic anhydride chemical properties and structure
Decylsuccinic anhydride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylsuccinic anhydride (DSA), with the CAS number 18470-76-3, is a cyclic dicarboxylic anhydride. Its structure consists of a five-membered anhydride ring substituted with a ten-carbon alkyl chain (decyl group). This molecular architecture imparts both hydrophilic (from the anhydride group) and lipophilic (from the decyl chain) characteristics, making it a molecule of interest in various scientific and industrial applications. This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies associated with decylsuccinic anhydride.
Chemical Structure and Properties
The fundamental structure of decylsuccinic anhydride is that of a succinic anhydride molecule where one of the methylene hydrogens is replaced by a decyl group.
Structure
The chemical structure of decylsuccinic anhydride can be represented in various ways:
-
Chemical Name: 3-decyloxolane-2,5-dione
-
Molecular Formula: C₁₄H₂₄O₃
-
SMILES String: CCCCCCCCCCC1CC(=O)OC1=O
Below is a two-dimensional representation of the decylsuccinic anhydride molecule, generated using the DOT language.
Caption: 2D structure of decylsuccinic anhydride.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 240.34 g/mol | [1] |
| Melting Point | 69 °C | [N/A] |
| Boiling Point | ~343.06 °C (estimated) | [N/A] |
| Density | Data not available | |
| Water Solubility | 0.4018 mg/L at 25 °C (estimated) | [1] |
| Appearance | White to almost white powder or crystal | [N/A] |
Experimental Protocols
Synthesis of Decylsuccinic Anhydride
A detailed, peer-reviewed experimental protocol specifically for the synthesis of decylsuccinic anhydride is not widely published. However, a general and well-established method for the synthesis of related long-chain alkyl and alkenyl succinic anhydrides is the Ene reaction . This reaction involves the thermal addition of an alkene (the "ene") to an enophile, in this case, maleic anhydride.
A plausible synthetic route for decylsuccinic anhydride would involve the reaction of 1-decene with maleic anhydride at elevated temperatures.
General Experimental Workflow for the Synthesis of Alkyl Succinic Anhydrides:
Caption: General workflow for alkyl succinic anhydride synthesis.
Important Considerations for Synthesis:
-
Stoichiometry: An excess of the alkene is often used to drive the reaction to completion.
-
Temperature Control: The reaction is typically conducted at temperatures exceeding 200 °C. Precise temperature control is crucial to minimize side reactions.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and products at high temperatures.
-
Purification: The crude product may contain unreacted starting materials and polymeric byproducts. Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.
Spectroscopic Characterization
1. Infrared (IR) Spectroscopy:
The IR spectrum of decylsuccinic anhydride is expected to show characteristic absorption bands for the anhydride and alkyl functional groups.
-
C=O Stretching: Two distinct carbonyl stretching bands are characteristic of cyclic anhydrides. For saturated cyclic anhydrides, these typically appear in the regions of 1870-1845 cm⁻¹ (symmetric stretch) and 1800-1775 cm⁻¹ (asymmetric stretch).
-
C-O Stretching: A strong C-O stretching band is expected in the range of 1300-900 cm⁻¹.
-
C-H Stretching: Aliphatic C-H stretching vibrations from the decyl chain will be observed just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ region).
-
C-H Bending: Aliphatic C-H bending vibrations will appear around 1465 cm⁻¹ and 1375 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Alkyl Chain: The protons of the decyl chain will produce a series of signals in the upfield region of the spectrum (approximately 0.8-1.7 ppm). The terminal methyl group (CH₃) will appear as a triplet around 0.9 ppm. The numerous methylene groups (CH₂) will result in a complex multiplet.
-
Succinic Anhydride Ring: The protons on the succinic anhydride ring will be observed further downfield due to the deshielding effect of the carbonyl groups. The CH proton and the CH₂ protons of the ring are expected to appear as multiplets in the range of 2.5-3.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbons: The two carbonyl carbons of the anhydride group will give rise to signals in the downfield region, typically between 170 and 180 ppm.
-
Alkyl Chain Carbons: The carbons of the decyl chain will appear in the upfield region (approximately 14-40 ppm).
-
Succinic Anhydride Ring Carbons: The aliphatic carbons of the succinic anhydride ring will be found at approximately 30-50 ppm.
-
3. Mass Spectrometry (MS):
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for decylsuccinic anhydride would be observed at an m/z of 240. The fragmentation pattern would likely involve the loss of the decyl chain and fragmentation of the succinic anhydride ring, leading to characteristic fragment ions.
Applications and Areas of Research
While specific drug development applications for decylsuccinic anhydride are not extensively documented, its structural features suggest potential utility in several areas of interest to researchers and scientists:
-
Prodrug Design: The anhydride group can be used to temporarily mask polar functional groups (e.g., hydroxyl or amine groups) in drug molecules. This can enhance the lipophilicity and membrane permeability of the drug, with the anhydride being subsequently hydrolyzed in vivo to release the active compound.
-
Bioconjugation and Surface Modification: The reactivity of the anhydride group allows for covalent attachment to biomolecules (e.g., proteins, peptides) or surfaces containing nucleophilic groups. The decyl chain can then be used to modulate the hydrophobic properties of the resulting conjugate or modified surface.
-
Formation of Amphiphilic Polymers: Decylsuccinic anhydride can be used as a monomer or a modifying agent in polymerization reactions to create amphiphilic polymers with potential applications in drug delivery systems, such as micelles and nanoparticles.
Conclusion
Decylsuccinic anhydride is a versatile molecule with a combination of reactive and hydrophobic functionalities. While detailed experimental data for this specific compound is somewhat limited in the public domain, its chemical properties and reactivity can be largely inferred from its structure and the well-understood chemistry of related alkyl succinic anhydrides. Its potential applications in prodrug design, bioconjugation, and materials science make it a compound of continuing interest for further research and development. Researchers are encouraged to perform thorough characterization of synthesized decylsuccinic anhydride to establish a more complete and experimentally validated dataset for this compound.
